(4-(Difluoromethyl)pyridin-3-yl)boronic acid
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Overview
Description
(4-(Difluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the difluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the reaction of 4-bromo-3-(difluoromethyl)pyridine with a boron reagent under specific conditions to yield the desired boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethyl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or dimethylformamide (DMF). The reaction typically occurs under mild conditions, making it suitable for a wide range of functional groups .
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-(Difluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)phenylboronic acid: Similar in structure but lacks the difluoromethyl group.
3-Pyridinylboronic acid: Another pyridine-based boronic acid used in similar cross-coupling reactions.
Uniqueness
The presence of the difluoromethyl group in (4-(Difluoromethyl)pyridin-3-yl)boronic acid enhances its reactivity and stability compared to other pyridine-based boronic acids. This makes it particularly valuable in the synthesis of complex organic molecules and biologically active compounds .
Properties
Molecular Formula |
C6H6BF2NO2 |
---|---|
Molecular Weight |
172.93 g/mol |
IUPAC Name |
[4-(difluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H6BF2NO2/c8-6(9)4-1-2-10-3-5(4)7(11)12/h1-3,6,11-12H |
InChI Key |
WCNINHFRSGZZJY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)C(F)F)(O)O |
Origin of Product |
United States |
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